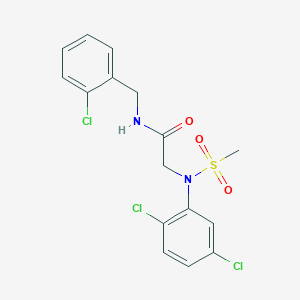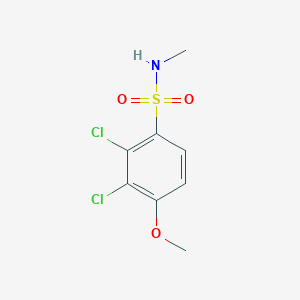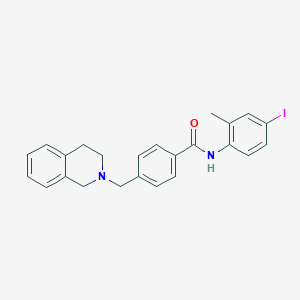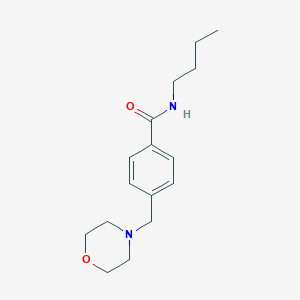![molecular formula C14H22N2O4S B296848 N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296848.png)
N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide, commonly known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways involved in immune responses. BMS-986165 is a promising drug candidate for the treatment of various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
作用機序
BMS-986165 selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 prevents the downstream activation of STAT proteins, which are involved in the inflammatory response. This results in a reduction in the production of pro-inflammatory cytokines and a decrease in immune cell activation.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to effectively reduce disease severity in several autoimmune disease models, including psoriasis, lupus, and inflammatory bowel disease. BMS-986165 has also been shown to reduce inflammation and improve clinical outcomes in models of graft-versus-host disease and multiple sclerosis. These effects are likely due to the inhibition of pro-inflammatory cytokine production and immune cell activation.
実験室実験の利点と制限
BMS-986165 is a promising drug candidate for the treatment of autoimmune diseases. Its selective inhibition of the TYK2 enzyme offers a unique mechanism of action that may provide superior efficacy and safety compared to currently available therapies. However, as with all drug candidates, there are limitations to its use in lab experiments. For example, BMS-986165 may have off-target effects that could affect the interpretation of experimental results. Additionally, the optimal dosing and administration of BMS-986165 may vary depending on the disease being treated and the patient population.
将来の方向性
There are several potential future directions for the study of BMS-986165. One area of interest is the evaluation of its safety and efficacy in clinical trials for the treatment of various autoimmune diseases. Additionally, further preclinical studies may be needed to fully elucidate the mechanism of action of BMS-986165 and its potential off-target effects. Other potential future directions include the evaluation of BMS-986165 in combination with other therapies and the exploration of its potential use in other disease areas, such as cancer.
合成法
The synthesis of BMS-986165 involves several steps, starting with the reaction of 4-methoxy(methylsulfonyl)aniline with butyl bromide to form N-butyl-4-methoxy(methylsulfonyl)aniline. This intermediate is then reacted with ethyl chloroacetate to form N-butyl-2-(4-methoxy(methylsulfonyl)anilino)acetate, which is subsequently hydrolyzed to form BMS-986165.
科学的研究の応用
BMS-986165 has been extensively studied in preclinical models of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease. In these models, BMS-986165 has been shown to effectively reduce disease severity and improve clinical outcomes. These findings have led to the initiation of several clinical trials to evaluate the safety and efficacy of BMS-986165 in humans.
特性
分子式 |
C14H22N2O4S |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
N-butyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C14H22N2O4S/c1-4-5-10-15-14(17)11-16(21(3,18)19)12-6-8-13(20-2)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,15,17) |
InChIキー |
JXCCMJDGXWUWBK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C |
正規SMILES |
CCCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296765.png)
![2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296766.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B296769.png)

![2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B296773.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B296774.png)

![N-butyl-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B296777.png)
![N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296779.png)

![N-(2-chlorobenzyl)-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296786.png)

![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]acetamide](/img/structure/B296788.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide](/img/structure/B296789.png)